molecular formula C₁₄H₁₄F₁₅NO₂ B1145796 7:3 Fluorotelomer betaine CAS No. 171184-15-9

7:3 Fluorotelomer betaine

Cat. No.: B1145796
CAS No.: 171184-15-9
M. Wt: 513.24
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Description

7:3 Fluorotelomer betaine (CAS 171184-15-9) is a zwitterionic, per- and polyfluoroalkyl substance (PFAS) of significant interest in environmental science and toxicology research . With the molecular formula C 14 H 14 F 15 NO 2 and a molecular weight of 513.24 g/mol, it is characterized by a 7-carbon perfluoroalkyl chain connected to a hydrophilic betaine (trimethylglycine) head group, giving it distinct surfactant properties . This compound is primarily studied in the context of aqueous film-forming foams (AFFF) used in firefighting, where it and similar fluorotelomer betaines are key components . A major research application involves investigating its role as a precursor to persistent perfluoroalkyl carboxylic acids (PFCAs) through environmental degradation and metabolic processes . Studies on microbial transformation, for instance, have demonstrated that specific bacterial strains like Gordonia sp. can degrade this compound, with one study reporting approximately 70% degradation of a 60 μM solution within seven days . Researchers utilize this compound to elucidate the environmental fate of PFAS, particularly the pathways and kinetics by which polyfluoroalkyl precursors transform into stable perfluoroalkyl acids . Its environmental persistence and potential for bioaccumulation make it a critical target for environmental monitoring and remediation studies. It has been detected in environmental samples such as soil and groundwater from AFFF-impacted sites, and research indicates it can persist in aerobic soils for extended periods with minimal degradation, posing a risk of groundwater contamination . Furthermore, its zwitterionic nature influences its mobility in the environment and its interactions in biological systems, which are a key focus of ongoing scientific inquiry . Attention: This product is for research use only. It is not intended for human or veterinary use, diagnosis, or treatment. The product and any related research must be conducted by qualified professionals in a controlled laboratory setting. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

2-[dimethyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecyl)azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F15NO2/c1-30(2,6-7(31)32)5-3-4-8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFIWHPMPKICTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892519
Record name 7:3 Fluorotelomer betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171184-15-9
Record name 7:3 Fluorotelomer betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7:3 Fluorotelomer betaine (7:3 FTBA) is a type of per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. This compound, with the molecular formula C14H14F15NO2\text{C}_{14}\text{H}_{14}\text{F}_{15}\text{NO}_2 and a molecular weight of 513.24 g/mol, is primarily used in various industrial applications, including firefighting foams. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

7:3 FTBA is characterized by its fluorinated alkyl chain, which contributes to its hydrophobic nature and resistance to degradation. This stability raises concerns about its accumulation in the environment and biological systems. The compound functions as an osmoprotectant and methyl group donor, playing a role in cellular responses to stress.

1. Degradation Pathways

Research indicates that 7:3 FTBA can undergo microbial degradation, leading to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). The degradation pathways often involve complex biochemical processes where bacteria metabolize the fluorotelomer compounds into various breakdown products . For instance, studies have shown that under controlled conditions, significant percentages of 7:3 FTBA can be transformed into detectable metabolites .

2. Microbial Transformation

In laboratory studies, specific bacterial strains such as Gordonia sp. have demonstrated the ability to degrade 7:3 FTBA efficiently. For example, a study reported that after seven days of incubation, approximately 70% of 60 μM 7:3 FTBA was degraded into several major breakdown products . This highlights the potential for bioremediation strategies utilizing microbial communities to mitigate the environmental impact of PFAS.

3. Toxicological Assessments

Toxicological evaluations of 7:3 FTBA reveal varied biological effects depending on exposure levels and environmental conditions. Some studies suggest that while it exhibits low acute toxicity, chronic exposure may lead to bioaccumulation in aquatic organisms, raising concerns for food safety and ecosystem health . Moreover, certain assessments have indicated potential endocrine-disrupting effects linked to PFAS exposure, necessitating further investigation into their long-term impacts on wildlife and human health.

Case Study 1: Environmental Impact Assessment

A comprehensive assessment conducted in contaminated areas revealed the presence of 7:3 FTBA in soil and water samples collected near firefighting training sites. The study indicated that the compound persisted in aerobic soils with minimal degradation over extended periods, suggesting a significant risk for groundwater contamination .

Sample TypeConcentration (ng/L)Persistence (Days)
Groundwater10-220>120
Soil<0.02-0.61>120

Case Study 2: Biodegradation Efficiency

In a controlled laboratory setting, researchers evaluated the biodegradation efficiency of various PFAS, including 7:3 FTBA. The findings showed that under optimal conditions, specific microbial strains could reduce concentrations significantly within a week, indicating potential pathways for bioremediation efforts.

CompoundInitial Concentration (μM)Degradation Rate (%)
7:3 FTBA6070.4
6:2 FTAB6099.9

Scientific Research Applications

Environmental Science

7:3 Fluorotelomer betaine is studied for its role as a precursor to perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. Research indicates that it can undergo biotransformation in wastewater treatment plants, contributing to the formation of various PFAAs through microbial metabolism .

Key Findings :

  • Biodegradation : Studies have shown that this compound can be transformed into shorter-chain PFAAs under anaerobic conditions, indicating its potential environmental impact and persistence .
  • Detection in Ecosystems : This compound has been detected in aquatic ecosystems impacted by firefighting foams, highlighting its relevance in environmental monitoring .

Material Science

In material science, this compound is utilized for its surfactant properties. It can enhance the performance of coatings and textiles by imparting water and oil repellency.

Applications Include :

  • Coatings : Used in the formulation of protective coatings that require resistance to water and stains.
  • Textiles : Incorporated into textile treatments to provide water-repellent finishes without compromising breathability .

Biotechnology

The compound's unique properties make it suitable for applications in biotechnology, particularly in cell culture systems where enhanced oxygenation is required.

Research Highlights :

  • Oxygen Delivery : Its ability to dissolve gases more effectively than water allows it to be used in cell cultures requiring high oxygen levels, thus improving cell viability and growth rates .

Case Studies

StudyFocusFindings
Umweltbundesamt (2016)Environmental BehaviorIdentified transformation pathways of fluorotelomers in wastewater treatment plants; highlighted the persistence of fluorotelomer-based compounds .
PubMed (2019)BiodegradationInvestigated the rapid transformation of fluorotelomers by specific bacterial strains; demonstrated significant degradation under controlled conditions .
MDPI (2024)UV DegradationAnalyzed the degradation mechanisms of related fluorotelomers under UV light; found substantial breakdown into shorter-chain acids .

Comparison with Similar Compounds

Table 1: Structural Features of Fluorotelomer Betaines and Related PFAS

Compound Fluorocarbon Chain Functional Groups Charge Properties Key Structural Notes
7:3 Fluorotelomer Betaine 7:3 (C7F15-C3H6) Quaternary amine, carboxylic acid Zwitterionic Non-telomeric synthesis; m/z 414–614
6:2 Fluorotelomer Sulfonamido Betaine (6:2 FTAB) 6:2 (C6F13-C2H4) Sulfonamide, quaternary amine, carboxylic acid Zwitterionic Common in AFFF; inhibits microbial TCE degradation
8:2 Fluorotelomer Sulfonamide (8:2 FtS) 8:2 (C8F17-C2H4) Sulfonamide, dimethyl quaternary amine Cationic Major component in National Foam AFFF
Perfluorooctaneamido Betaine (PFOAB) C8F17-CONH(CH2)3 Amido, quaternary amine, carboxylic acid Zwitterionic Higher sorption than anionic PFAS

Key Differences :

  • Chain Length and Fluorination : this compound’s odd-numbered fluorocarbon chain (7 fully fluorinated carbons) contrasts with even-numbered chains in 6:2 FTAB and 8:2 FtS, impacting environmental persistence and degradation kinetics.

Environmental Behavior and Sorption

Table 2: Sorption and Environmental Persistence

Compound Sorption Mechanism Persistence in Soil/Water Detection in Ecosystems
This compound Electrostatic interactions (zwitterionic) Moderate-High Limited data; detected in military sites
6:2 FTAB Electrostatic, cation-π bonding High Common in AFFF-impacted areas
Anionic PFAS (e.g., PFOS) Hydrophobic interactions High Ubiquitous in global ecosystems
Cationic PFAS (e.g., 6:2 FtSaAm) Strong electrostatic sorption Very High Accumulates in organic-rich soils

Key Findings :

  • Zwitterionic PFAS like this compound exhibit intermediate sorption compared to cationic PFAS (e.g., 6:2 FtSaAm) and anionic PFAS (e.g., PFOS).
  • Chain length influences mobility: Shorter-chain compounds (e.g., 6:2 FTAB) may migrate further in groundwater despite strong sorption.

Toxicity and Microbial Inhibition

Table 3: Toxicological Profiles

Compound Acute Toxicity (EC50) Endocrine Disruption Potential Microbial Inhibition
This compound Not reported Unlikely (zwitterionic head) Suspected (similar to FTAB)
6:2 FTAB Inhibits TCE degradation at 16–32 mg/L Low High (due to cationic amine)
Fluorotelomer Alcohols (FTOHs) Estrogenic activity at 1–10 µM High (ER-binding) Low

Key Insights :

  • The cationic amine in FTAB and related compounds is linked to antimicrobial activity, whereas this compound’s zwitterionic nature may reduce direct toxicity.
  • Estrogenic effects are more prevalent in neutral PFAS like FTOHs than in charged betaines.

Biodegradation Potential

Table 4: Biodegradation Pathways

Compound Degrading Microbes Key Enzymes/Pathways Defluorination Efficiency
This compound Unknown Hypothesized desulfonation Not reported
6:2 FTAB Gordonia sp. NB4-1Y Sulfur-starvation-induced enzymes 40–60% defluorination
6:2 FTSA Rhodococcus jostii RHA1 Aldehyde dehydrogenase 30–50% defluorination

Key Notes:

  • This compound’s lack of sulfur may limit degradation via sulfur-starvation pathways used by Gordonia for FTAB.
  • Shorter-chain PFAS (e.g., 6:2 FTAB) are more readily degraded than longer-chain variants.

Q & A

Q. How can 7:3 fluorotelomer betaine be structurally characterized and differentiated from homologs like 6:2 FTAB?

Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve perfluoroalkyl chain lengths (e.g., 7 vs. 6 fluorinated carbons) and non-fluorinated spacers (e.g., 3 vs. 2 carbons). Key markers include:

  • Mass-to-charge (m/z) ratios : Fluorotelomer betaines exhibit characteristic 100-Da spacings (−C2F4– units) in FAB-MS or QTOF-MS .
  • Functional groups : Confirm quaternary amine (–N+(CH3)2) and carboxylic acid (–COO−) via FTIR or 13C NMR .
  • Structural anomalies : Unlike telomerization-derived homologs, 7:3 FTB may feature unsaturated fluoroalkyl amine linkages, detectable via 19F NMR .

Q. What are the primary environmental sources and pathways of this compound?

Major sources include aqueous film-forming foams (AFFF) and fluorosurfactant formulations. Legacy AFFFs contain fluorotelomer betaines as precursors or byproducts of sulfonamidoalkyl betaine synthesis . Environmental pathways involve:

  • Aqueous transport : High water solubility (logP ~4.7) facilitates leaching into groundwater .
  • Transformation products : Degradation generates persistent metabolites like 7:3 fluorotelomer sulfonates (7:3 FTSA) and perfluoroalkyl acids (PFAAs) under redox conditions .

Advanced Research Questions

Q. What methodologies are effective for tracking this compound biodegradation and defluorination?

  • Sulfur-limited microbial assays : Use Gordonia sp. strain NB4-1Y or Rhodococcus jostii RHA1 to study defluorination pathways. Monitor sulfur deprivation to induce desulfonation enzymes (e.g., sulfatases) .
  • TOP assay : Quantify precursor conversion to terminal PFAAs via oxidative digestion .
  • 19F NMR/IC : Track defluorination efficiency (~10–30% for 6:2 FTAB) and chain-shortened metabolites .

Q. How can researchers resolve discrepancies in this compound’s reported environmental persistence vs. lab-scale degradation?

Contradictions arise from:

  • Matrix effects : Soil organic carbon (OC >2%) enhances sorption, reducing bioavailability .
  • Co-contaminants : Coexistence with hydrocarbons in AFFF-impacted sites inhibits microbial activity .
  • Methodological bias : Non-targeted HRMS detects <1% of total PFAS, underestimating degradation . Solution: Combine targeted LC-MS/MS with nontargeted suspect screening (e.g., FluoroMatch) .

Q. What are the analytical challenges in quantifying this compound in complex matrices?

  • Low concentrations : Target analytes (e.g., 6:2 FTAB) comprise <0.2% of total PFAS in AFFF, requiring enrichment via SPE or ASE .
  • Ion suppression : Co-eluting organics in soil/water extracts reduce MS sensitivity. Mitigate with HILIC chromatography .
  • Byproduct interference : Synthesis byproducts (e.g., n:2 FTSAPr-DiMeAn) share spectral features; differentiate via fragmentation patterns .

Q. What molecular pathways govern microbial interaction with this compound?

Transcriptomic studies on Gordonia sp. NB4-1Y reveal:

  • Sulfur metabolism : FTAB degradation is sulfur-source-dependent; sulfate limitation upregulates sulfonatase genes .
  • Defluorination : Partial C-F bond cleavage occurs via hydrolytic enzymes, yielding 5:3 fluorotelomer carboxylates .
  • Toxicity adaptation : Efflux pumps (e.g., RND family) mitigate intracellular PFAS accumulation .

Q. How can experimental designs address the synthesis and byproduct identification of this compound?

  • Synthetic routes : Optimize fluoroalkyl amine telomerization to minimize unsaturated byproducts (m/z +18 anomalies) .
  • Byproduct profiling : Use QTOF-MS to detect sulfonamidoalkyl betaine derivatives (e.g., 7:3 FTSAPr-AmHOPrS) .
  • Quality control : Validate purity via 19F NMR (>95%) and test for residual fluorotelomer iodides (precursor contaminants) .

Q. What regulatory considerations apply to this compound under emerging PFAS frameworks?

EPA’s TRI listing strategy for PFAS relies on structural analogs (e.g., 6:2 FTAB) to infer toxicity. Key steps:

  • Category approaches : Group 7:3 FTB with sulfonamidoalkyl betaines using Markush structures (e.g., –SO2–N–C3F7) .
  • Read-across data : Apply existing ecotoxicity data for 6:2 FTAB (e.g., Daphnia magna LC50 = 12 mg/L) with adjustment factors for chain length .

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